Linker Length Advantage for Ternary Complex Geometry
Sodium 2-(2-hydroxyethoxy)acetate (PEG1‑Na) provides a single ethylene‑oxide repeat (contour length ≈3.5 Å between functional handles), compared with ≈7.0 Å for the two‑repeat analog Hydroxy‑PEG2‑CH2COONa (CAS 42588‑76‑1) . The corresponding molecular weights are 142.09 g·mol⁻¹ (target) versus 186.14 g·mol⁻¹ (comparator), a reduction of 44.05 Da (−23.7%) . In PROTAC design, PEG1 linkers are explicitly recommended when the target‑protein and E3‑ligase binding pockets are situated in a near‑face‑to‑face orientation, as the shorter scaffolding minimises entropic penalty and preserves cooperative ubiquitin‑transfer geometry .
| Evidence Dimension | Linker contour length and molecular weight |
|---|---|
| Target Compound Data | 1 PEG repeat; contour length ≈3.5 Å; MW = 142.09 g·mol⁻¹ |
| Comparator Or Baseline | Hydroxy‑PEG2‑CH2COONa: 2 PEG repeats; contour length ≈7.0 Å; MW = 186.14 g·mol⁻¹ |
| Quantified Difference | Δ length ≈ −3.5 Å (−50%); Δ MW = −44.05 Da (−23.7%) |
| Conditions | Structural modelling and PROTAC structure–activity relationship (SAR) design guidance |
Why This Matters
Procurement of the shorter PEG1‑Na linker enables construction of degraders with the minimal spatial separation required for specific target–ligase pairs, avoiding the counter‑productive flexibility of longer linkers that can reduce degradation potency.
